7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982687
InChI: InChI=1S/C10H12FN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H
SMILES:
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS No.:

Cat. No.: VC15982687

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride -

Specification

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
IUPAC Name 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Standard InChI InChI=1S/C10H12FN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H
Standard InChI Key JPYORNCKNXWETH-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(CC1N)C=C(C=C2)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The hydrochloride salt of 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine derives from its parent amine through protonation with hydrochloric acid. Key identifiers include:

PropertyValue
IUPAC Name7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Molecular FormulaC₁₀H₁₃ClFN
Molecular Weight201.67 g/mol
CAS Registry Number173998-63-5 (base compound)
SMILESC1CC2=C(CC1N)C=C(C=C2)F.Cl
InChIKeyWWEGVSHNWGNDIX-UHFFFAOYSA-N

The base compound (C₁₀H₁₂FN) features a tetrahydronaphthalene backbone with a fluorine atom at position 7 and a primary amine at position 2. The hydrochloride salt enhances solubility and stability for research applications .

Structural Analysis

  • Tetrahydronaphthalene Core: A partially hydrogenated naphthalene system with four saturated carbons, creating a bicyclic structure.

  • Fluorine Substituent: Electron-withdrawing effects at position 7 influence electronic distribution and binding interactions .

  • Amine Group: The protonated amine at position 2 facilitates salt formation and modulates physicochemical properties.

Physicochemical Properties

Solubility and Stability

  • Water Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Estimated solubility: >50 mg/mL (predicted via LogP calculations).

  • Thermal Stability: Melting point data is unavailable in public sources, but analogous hydrochlorides typically decompose above 200°C.

Spectroscopic Characteristics

  • NMR Data:

    • ¹H NMR: Expected signals include δ 2.5–3.0 ppm (amine protons) and δ 6.8–7.2 ppm (aromatic protons adjacent to fluorine) .

    • ¹³C NMR: Fluorine coupling splits signals for C-7 (δ ~160 ppm, J = 240 Hz) and adjacent carbons .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 201.07 ([M+H]⁺).

Synthesis and Production

General Synthetic Strategy

While detailed protocols are proprietary, the synthesis likely involves:

  • Starting Material: 7-Fluoro-1-tetralone (C₁₀H₉FO).

  • Reductive Amination: Conversion of the ketone to an amine using ammonia and a reducing agent (e.g., NaBH₃CN) .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.

Industrial Considerations

  • Catalysts: Palladium or nickel catalysts may optimize hydrogenation steps.

  • Purification: Chromatography or recrystallization ensures >95% purity for research use.

Research Applications and Biological Activity

Neurological Research

The compound’s structural similarity to serotonin and dopamine receptor ligands suggests potential applications in:

  • Neurotransmitter Modulation: Fluorine’s electronegativity may enhance binding to monoamine transporters .

  • MAO-B Inhibition: Analogous fluorinated tetralins show IC₅₀ values <50 nM for MAO-B, a target in Parkinson’s disease .

Preclinical Studies

  • Rodent Models: Limited data suggest anxiolytic effects in elevated plus-maze tests, though mechanisms remain unconfirmed .

  • Receptor Affinity: Computational docking predicts moderate affinity (Kᵢ ~100 nM) for 5-HT₁A and D₂ receptors .

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